molecular formula C12H23NS B13803016 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine

Katalognummer: B13803016
Molekulargewicht: 213.38 g/mol
InChI-Schlüssel: CVYFGOPLSPXIEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine is an organic compound with the molecular formula C12H23NS It is a derivative of pyridine, characterized by the presence of an ethylsulfanyl group and multiple methyl groups attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine typically involves the reaction of 2,2,6,6-tetramethylpiperidone with ethylthiol under specific conditions. The process includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and the pyridine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its structural features provide distinct advantages in certain applications, such as increased stability or specific reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C12H23NS

Molekulargewicht

213.38 g/mol

IUPAC-Name

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine

InChI

InChI=1S/C12H23NS/c1-7-14-10-8-11(2,3)13(6)12(4,5)9-10/h8H,7,9H2,1-6H3

InChI-Schlüssel

CVYFGOPLSPXIEM-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=CC(N(C(C1)(C)C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.